![molecular formula C10H7ClO3S B3032891 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione CAS No. 61607-29-2](/img/structure/B3032891.png)
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione
Overview
Description
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl oxolane-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione typically involves the reaction of 4-chlorothiophenol with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)sulfanyloxolane-2,5-dione
- 3-(4-Methylphenyl)sulfanyloxolane-2,5-dione
- 3-(4-Nitrophenyl)sulfanyloxolane-2,5-dione
Uniqueness
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
3-(4-Chlorophenyl)sulfanyloxolane-2,5-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a distinctive structure characterized by the presence of a 4-chlorophenyl group and a dione functional group. Its molecular formula is , which contributes to its unique chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting efficacy against various bacterial strains.
- Anticancer Properties : Research indicates that the compound may interact with DNA and inhibit topoisomerase activity, leading to DNA strand breaks and subsequent cell death in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound exhibits dose-dependent effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular targets leads to apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity | Mechanism |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | Enzyme inhibition, DNA interaction |
Tizoxanide | Structure | Antimicrobial | Inhibition of metabolic pathways |
Nitazoxanide | Structure | Broad-spectrum Antimicrobial | Disruption of energy metabolism |
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyloxolane-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-6-1-3-7(4-2-6)15-8-5-9(12)14-10(8)13/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKLJYXQYYTRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)SC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377583 | |
Record name | 11D-094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61607-29-2 | |
Record name | 11D-094 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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